molecular formula C19H17N5OS B237839 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B237839
M. Wt: 363.4 g/mol
InChI Key: SMAHLTLDFCDADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of inflammation and tumor growth. However, one of the limitations of using this compound is that it may have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of interest is the development of more selective compounds that can target specific enzymes and proteins involved in inflammation and tumor growth. Another area of interest is the development of new therapeutic agents based on this compound for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its anti-inflammatory, analgesic, and anti-tumor properties make it a useful tool for studying the mechanisms of disease. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the reaction between 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and 4-bromoethylbenzene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.

Scientific Research Applications

4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

4-ethyl-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N5OS/c1-3-13-4-6-14(7-5-13)17(25)20-16-10-8-15(9-11-16)18-23-24-12(2)21-22-19(24)26-18/h4-11H,3H2,1-2H3,(H,20,25)

InChI Key

SMAHLTLDFCDADJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.